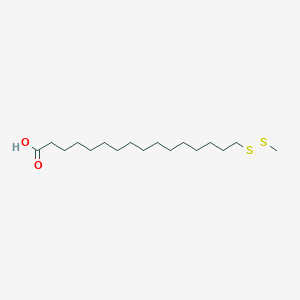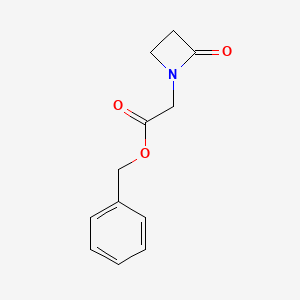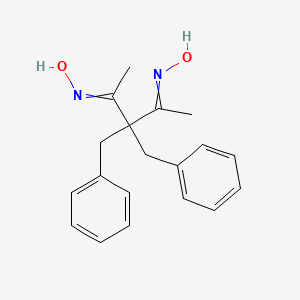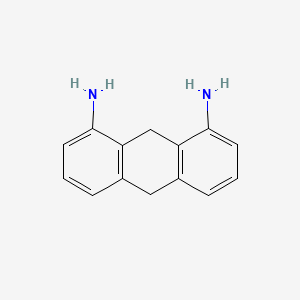
9,10-Dihydroanthracene-1,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroanthracene-1,8-diamine is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of two amine groups at the 1 and 8 positions of the dihydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,8-diamine typically involves the reduction of anthracene derivatives followed by amination. One common method is the reduction of 1,8-dinitroanthracene using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 1,8-diamino-9,10-dihydroanthracene can then be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: N-substituted anthracene derivatives.
科学的研究の応用
9,10-Dihydroanthracene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9,10-Dihydroanthracene-1,8-diamine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In the case of its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways.
類似化合物との比較
9,10-Dihydroanthracene: Lacks the amine groups and is primarily used as a hydrogen donor in organic synthesis.
1,8-Diaminoanthraquinone: Contains amine groups but has a quinone structure, making it more reactive in redox reactions.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in photophysical studies and as a scintillator.
特性
CAS番号 |
114645-02-2 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
InChIキー |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


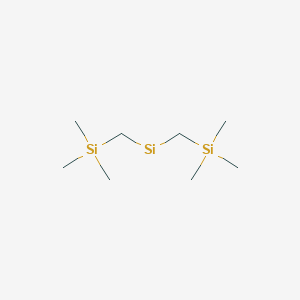
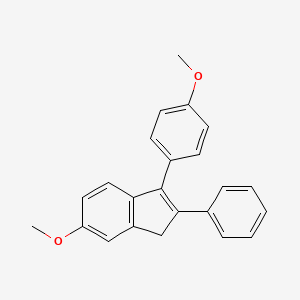
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
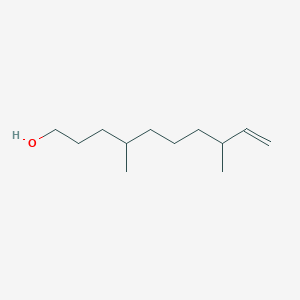

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
